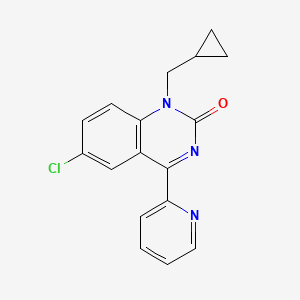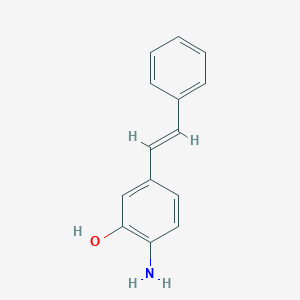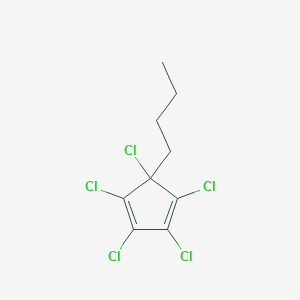![molecular formula C10H10N2O4 B14677866 4-[Acetyl(nitroso)amino]phenyl acetate CAS No. 32362-92-8](/img/structure/B14677866.png)
4-[Acetyl(nitroso)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Acetyl(nitroso)amino]phenyl acetate is an organic compound with a complex structure that includes both acetyl and nitroso functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(nitroso)amino]phenyl acetate typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by acetylation and subsequent nitrosation to introduce the nitroso group. The final step involves esterification to form the acetate ester. Common reagents used in these reactions include acetic anhydride, nitric acid, and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Acetyl(nitroso)amino]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Applications De Recherche Scientifique
4-[Acetyl(nitroso)amino]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[Acetyl(nitroso)amino]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Nitroaniline: Shares the nitro group but lacks the acetyl and acetate groups.
Acetanilide: Contains the acetyl group but lacks the nitroso group.
Phenyl acetate: Contains the acetate group but lacks the nitroso and acetyl groups.
Uniqueness
4-[Acetyl(nitroso)amino]phenyl acetate is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
32362-92-8 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
[4-[acetyl(nitroso)amino]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)12(11-15)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
Clé InChI |
UFLJOSPRPYHDSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



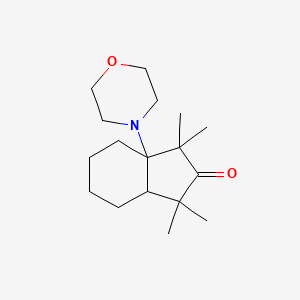
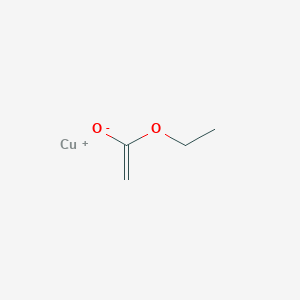
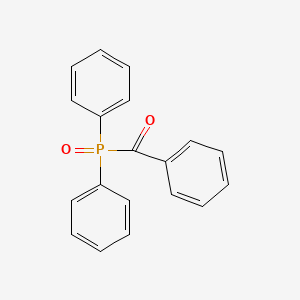
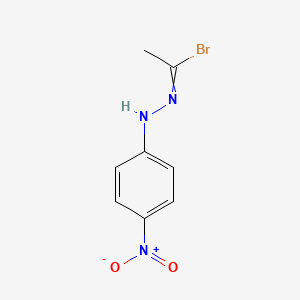

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

